molecular formula C6H5F2N B6601444 2,5-difluoro-4-methylpyridine CAS No. 1227508-13-5

2,5-difluoro-4-methylpyridine

Cat. No. B6601444
CAS RN: 1227508-13-5
M. Wt: 129.11 g/mol
InChI Key: IDSNCHCWQNVIJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Difluoro-4-methylpyridine (DFMP) is a heterocyclic aromatic compound that has been used as a building block in organic synthesis. It is a colorless solid with a sweet odor and is soluble in most organic solvents. DFMP is an important intermediate in the synthesis of other organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of heterocyclic compounds, such as pyridines and quinolines. DFMP is a versatile compound with a wide range of applications in the chemical industry.

Mechanism of Action

2,5-difluoro-4-methylpyridine is an important intermediate in the synthesis of other organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of heterocyclic compounds, such as pyridines and quinolines. The mechanism of action of 2,5-difluoro-4-methylpyridine in the synthesis of these compounds is based on the formation of a covalent bond between two molecules. The reaction involves the formation of a covalent bond between the two molecules. This bond is formed when the electron-rich atom of one molecule donates an electron to the electron-deficient atom of the other molecule. The formation of this covalent bond results in the formation of a new molecule.
Biochemical and Physiological Effects
2,5-difluoro-4-methylpyridine has been studied for its biochemical and physiological effects. Studies have shown that 2,5-difluoro-4-methylpyridine is an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine, resulting in increased nerve activity. Additionally, 2,5-difluoro-4-methylpyridine has been shown to inhibit the enzyme cyclooxygenase, which is involved in the production of inflammatory mediators. Inhibition of this enzyme can lead to decreased inflammation and pain.

Advantages and Limitations for Lab Experiments

The advantages of using 2,5-difluoro-4-methylpyridine in laboratory experiments are that it is a versatile compound that can be used in a wide range of applications. It is also relatively inexpensive and easy to obtain. Additionally, it is a stable compound that is not prone to decomposition. The main limitation of using 2,5-difluoro-4-methylpyridine in laboratory experiments is that it is a toxic compound, and proper safety precautions must be taken when handling it.

Future Directions

The future directions for research on 2,5-difluoro-4-methylpyridine include further studies of its biochemical and physiological effects, as well as its potential applications in medicine and agriculture. Additionally, further research could be done on the synthesis of 2,5-difluoro-4-methylpyridine, as well as its use as a reagent in organic synthesis. Additionally, further research could be done on the use of 2,5-difluoro-4-methylpyridine as a catalyst in organic reactions, as well as its use in the synthesis of polymers for biomedical applications. Finally, further research could be done on the use of 2,5-difluoro-4-methylpyridine as an inhibitor of enzymes involved in the breakdown of neurotransmitters and the production of inflammatory mediators.

Synthesis Methods

2,5-difluoro-4-methylpyridine can be synthesized by a variety of methods, including the Friedel-Crafts acylation reaction, the Wittig reaction, and the Barton reaction. The Friedel-Crafts acylation reaction is the most common method for synthesizing 2,5-difluoro-4-methylpyridine. In this reaction, aryl halides are reacted with anhydrous aluminum chloride and an acyl halide in the presence of a Lewis acid catalyst. The product of this reaction is a 2,5-difluoro-4-methylpyridine. The Wittig reaction is another method for synthesizing 2,5-difluoro-4-methylpyridine. In this reaction, an aldehyde or ketone is reacted with a phosphonium salt in the presence of a base. The product of this reaction is a 2,5-difluoro-4-methylpyridine. The Barton reaction is a third method for synthesizing 2,5-difluoro-4-methylpyridine. In this reaction, an aldehyde or ketone is reacted with a boronic acid in the presence of a base. The product of this reaction is a 2,5-difluoro-4-methylpyridine.

Scientific Research Applications

2,5-difluoro-4-methylpyridine has been used in a wide range of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of heterocyclic compounds, such as pyridines and quinolines. Additionally, 2,5-difluoro-4-methylpyridine has been used as a substrate in enzymatic reactions, as a catalyst in organic reactions, and as a reagent in the synthesis of polymers. 2,5-difluoro-4-methylpyridine has also been used in the synthesis of polymers for biomedical applications, such as drug delivery systems and tissue scaffolds.

properties

IUPAC Name

2,5-difluoro-4-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2N/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSNCHCWQNVIJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Difluoro-4-methylpyridine

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